molecular formula C20H17F2N3O2S2 B2645425 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 941874-45-9

2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2645425
CAS No.: 941874-45-9
M. Wt: 433.49
InChI Key: XMKSIOYJJVWRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 1,3-thiazole ring substituted at the 4-position with a carbamoylmethyl group attached to a 3-fluoro-4-methylphenyl moiety. A sulfanyl (-S-) linker at the 2-position of the thiazole connects to an N-(4-fluorophenyl)acetamide group. The structural complexity arises from:

  • 3-Fluoro-4-methylphenyl group: Introduces steric bulk and lipophilicity, influencing target binding .
  • Sulfanyl bridge: May improve solubility and serve as a hydrogen bond acceptor .
  • 4-Fluorophenylacetamide: A common pharmacophore in antimicrobial and anticancer agents .

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S2/c1-12-2-5-15(8-17(12)22)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(21)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSIOYJJVWRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide ():

    • Differs by replacing the 3-fluoro-4-methylphenyl group with a 4-fluorophenyl.
    • Impact : Reduced steric hindrance and altered lipophilicity may decrease membrane permeability compared to the target compound .
  • 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (): Contains a nitro group (strong electron-withdrawing) instead of the thiazole-sulfanyl system. Melting point (123°C) suggests crystalline stability, which may differ from the target compound’s amorphous form .

Heterocyclic Core Modifications

  • N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Benzothiazole replaces thiazole, increasing aromatic surface area.
  • 2-((5-(4-Fluorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide ():

    • Imidazole-thiazole hybrid vs. thiazole-thiazole in the target.
    • Impact : Additional hydrogen bonding from imidazole may improve target affinity but increase metabolic degradation .

Pharmacokinetic and Bioactivity Profiles

  • N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide ():

    • Piperazine ring introduces basicity, improving water solubility.
    • Impact : Likely superior bioavailability compared to the target compound’s thiazole-dominated structure .
  • 3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide (): Thienopyridine core with multiple fluorines shows antiplasmodial activity. Impact: The target compound’s thiazole may offer similar target binding but with reduced off-target effects .

Tabulated Comparison of Key Properties

Compound Name Core Structure Key Substituents Bioactivity Target Melting Point/Stability Reference
Target Compound 1,3-Thiazole 3-Fluoro-4-methylphenyl, Sulfanyl bridge Antimicrobial/Cancer Not reported
N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole 4-Fluorophenyl Antimicrobial Not reported
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide Acetamide Nitrophenyl Antibacterial 123°C (crystalline)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole None Anticancer Not reported
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide Piperazine-Acetamide Fluorophenyl-piperazine CNS Modulation Not reported

Biological Activity

The compound 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide represents a unique structure within the realm of medicinal chemistry, particularly due to its thiazole moiety and fluorinated aromatic groups. This article delves into its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Molecular Formula and Structure

  • Molecular Formula : C26H29FN6O4
  • IUPAC Name : this compound

Structural Representation

The compound features a thiazole ring linked to a carbamoyl group and a fluorinated phenyl ring, contributing to its lipophilicity and potential interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that thiazole derivatives demonstrate cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The presence of electron-donating groups, such as methyl or fluorine, enhances the cytotoxicity of these compounds by improving their interaction with cellular targets .

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound IDIC50 (µg/mL)Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT29
Compound 13< DoxorubicinJurkat & HT29

The mechanism by which thiazole-containing compounds exert their biological effects often involves:

  • Inhibition of Protein Kinases : Many thiazole derivatives modulate protein kinase activity, which is crucial for cell signaling pathways involved in proliferation and survival.
  • Induction of Apoptosis : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

A significant study explored the antiproliferative effects of fluorinated thiazole derivatives on sensitive cancer cells. The results indicated that these compounds could induce expression of cytochrome P450 enzymes (CYP1A1), which are involved in drug metabolism and activation of prodrugs into their active forms .

Case Study Summary:

  • Objective : Evaluate the antiproliferative activity of fluorinated thiazoles.
  • Findings : Compounds exhibited strong cytotoxicity without a biphasic dose-response curve, suggesting a more predictable therapeutic window compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/EtOH) .
  • Sulfanyl linkage : Coupling via nucleophilic substitution between thiol-containing intermediates and activated acetamide precursors (e.g., using DMF as solvent at 60–80°C) .
  • Carbamoylmethyl functionalization : Amide bond formation between 3-fluoro-4-methylphenylamine and carboxylic acid intermediates, mediated by coupling agents like EDC/HOBt .
    • Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., fluorophenyl protons at δ 7.1–7.4 ppm, thiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 494.4) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, S content) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Antimicrobial Activity : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorometric assays for kinases or proteases linked to disease pathways (e.g., EGFR for anticancer activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core Modifications :

  • Vary substituents on the thiazole ring (e.g., methyl vs. bromo groups) to assess steric/electronic effects on target binding .
  • Replace the 4-fluorophenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility or affinity .
    • Functional Group Interrogation :
  • Compare sulfanyl vs. sulfonyl linkages to determine impact on metabolic stability .
  • Test carbamoyl vs. urea derivatives to optimize hydrogen-bonding interactions .
    • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to biological targets (e.g., kinase active sites) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Orthogonal Validation : Confirm activity using independent methods (e.g., Western blot for target inhibition alongside cell viability assays) .
  • Metabolic Stability Testing : Evaluate compound degradation in plasma or liver microsomes to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational chemistry tools predict off-target interactions or toxicity risks?

  • Pharmacophore Modeling : Identify structural motifs shared with known toxicophores (e.g., PAINS filters) .
  • ADMET Prediction : Use tools like SwissADME to forecast permeability (LogP), cytochrome P450 inhibition, and hERG channel liability .
  • Molecular Dynamics Simulations : Assess binding persistence to unintended targets (e.g., cardiac ion channels) over 100-ns trajectories .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous synthesis reduces side reactions and improves yield reproducibility .
  • Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality-by-Design (QbD) : Use DOE (design of experiments) to optimize parameters like reagent stoichiometry and mixing time .

Q. Which in silico and in vitro models are most predictive for neurotoxicity or cardiotoxicity?

  • hERG Potassium Channel Assays : Patch-clamp electrophysiology or FLIPR® Tetra systems screen for arrhythmia risk .
  • Blood-Brain Barrier (BBB) Penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS exposure .
  • Transcriptomics : RNA-seq of treated neuronal cells identifies dysregulated pathways (e.g., oxidative stress markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.